7-Ethyl-10-hydroxycamptothecin (SN-38) is a potent antineoplastic compound derived from camptothecin. It functions as the active metabolite of irinotecan (CPT-11), a semi-synthetic analog of camptothecin. [, ] While irinotecan itself is inactive, it is converted to SN-38 within the body, which is significantly more potent in inhibiting tumor growth. [] SN-38 plays a crucial role in scientific research, particularly in the fields of oncology, pharmacology, and drug delivery, serving as a valuable tool for understanding tumor biology and developing novel anticancer therapies.
The synthesis of 7-ethyl-10-hydroxycamptothecin typically involves several steps, starting from 7-ethylcamptothecin. Two primary methods have been reported:
The molecular structure of 7-ethyl-10-hydroxycamptothecin can be described by its chemical formula . Key features include:
The three-dimensional conformation plays a critical role in its interaction with biological targets, particularly topoisomerase I.
7-Ethyl-10-hydroxycamptothecin undergoes various chemical reactions pertinent to its function as an anticancer agent:
The mechanism of action for 7-ethyl-10-hydroxycamptothecin primarily revolves around its ability to inhibit topoisomerase I. This enzyme is crucial for DNA replication as it introduces single-strand breaks to alleviate torsional strain during unwinding. The compound binds to the enzyme-DNA complex, preventing re-ligation of the DNA strands, which leads to cell cycle arrest and apoptosis. Studies have shown that this mechanism is effective against various cancer cell lines, demonstrating significant cytotoxicity .
The physical and chemical properties of 7-ethyl-10-hydroxycamptothecin include:
These properties are critical for formulation development in pharmaceutical applications.
The primary applications of 7-ethyl-10-hydroxycamptothecin are in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2